4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H9Cl2NO. This compound is characterized by the presence of a phenol group substituted with a chloro group and an imino group linked to a chlorophenyl group. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 2-chloroaniline. The reaction is usually carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature. The reaction mixture is then allowed to evaporate slowly, leading to the formation of the desired Schiff base as orange prism-shaped crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production might also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its biological activity.
Industry: Used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol involves its interaction with biological molecules. As a Schiff base, it can form complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(2-bromophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol is unique due to the presence of two chloro groups, which can significantly influence its reactivity and biological activity. The specific arrangement of these groups can enhance its ability to form metal complexes and interact with biological molecules, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-chloro-2-[(2-chlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBGPPLDRPYMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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